Potassium hexafluorotantalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium hexafluorotantalate is an inorganic compound with the chemical formula K₂TaF₆. It is a white, water-soluble solid that serves as an intermediate in the purification of tantalum from its ores. This compound is crucial in the production of metallic tantalum, which is used in various high-tech applications due to its excellent properties such as high melting point, corrosion resistance, and good conductivity .

Mécanisme D'action

Target of Action

Potassium hexafluorotantalate is an inorganic compound with the formula K2[TaF6]. It is primarily used in the industrial production of metallic tantalum . . It’s worth noting that potassium, a component of the compound, plays a crucial role in various biological processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Mode of Action

Potassium ions, which are part of the compound, are known to be the primary intracellular cation found in virtually all body tissues . They play a key role in maintaining cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Biochemical Pathways

For instance, it plays a crucial role in the action potential mechanism that enables nerve impulse transmission .

Pharmacokinetics

Potassium, a component of the compound, is known to be readily absorbed in the gastrointestinal tract, distributed throughout the body’s cells, and excreted primarily through the kidneys .

Result of Action

For instance, it helps maintain cell membrane potential, which is crucial for nerve impulse transmission, muscle contraction, and heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in water can affect its bioavailability . Additionally, factors such as pH and temperature can influence its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hexafluorotantalate can be synthesized through both anhydrous and wet methods. The anhydrous method involves the reaction of tantalum oxide with potassium bifluoride or ammonium bifluoride. The reaction proceeds as follows:

Ta2O5+4KHF2+6HF→2K2[TaF7]+5H2O

In the wet method, this compound can be precipitated from solutions in hydrofluoric acid, provided that the concentration of hydrofluoric acid is below about 42%. Higher concentrations yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by leaching tantalum ores such as columbite and tantalite with hydrofluoric acid and sulfuric acid to produce the water-soluble hydrogen heptafluorotantalate. This solution undergoes several liquid-liquid extraction steps to remove metallic impurities, primarily niobium, before being treated with potassium fluoride to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium hexafluorotantalate primarily undergoes reduction reactions. One of the most significant reactions is its reduction with sodium to produce metallic tantalum:

K2[TaF7]+5Na→Ta+5NaF+2KF

Common Reagents and Conditions: The reduction reaction typically occurs at approximately 800°C in molten salt. Sodium is the common reducing agent used in this process .

Major Products: The major product of the reduction reaction is metallic tantalum, along with sodium fluoride and potassium fluoride as by-products .

Applications De Recherche Scientifique

Potassium hexafluorotantalate has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the purification of tantalum and in the preparation of other tantalum compounds.

Biology and Medicine: While not directly used in biological or medical applications, the metallic tantalum produced from this compound is used in medical implants and devices due to its biocompatibility.

Industry: It is used in the production of superalloys, electronics, and high-temperature materials.

Comparaison Avec Des Composés Similaires

Potassium heptafluorotantalate (K₂[TaF₇]): This compound is very similar to potassium hexafluorotantalate and is often used interchangeably in industrial processes.

Potassium hexafluorotitanate (K₂[TiF₆]): This compound is used in similar applications, such as in the production of titanium and as a catalyst in polypropylene synthesis.

Uniqueness: this compound is unique due to its specific role in the production of high-purity tantalum. While other compounds like potassium hexafluorotitanate are used in the production of different metals, this compound is specifically tailored for tantalum purification and production .

Propriétés

IUPAC Name |

potassium;hexafluorotantalum(1-) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

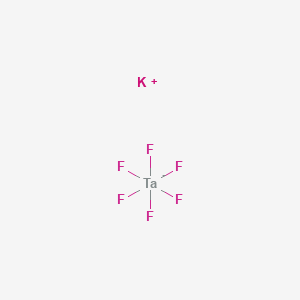

F[Ta-](F)(F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KTa |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.0366 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)